4-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride 4-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride
Brand Name: Vulcanchem
CAS No.: 1160249-68-2
VCID: VC2551574
InChI: InChI=1S/C15H12BrClO3/c1-19-14-8-11(15(17)18)4-7-13(14)20-9-10-2-5-12(16)6-3-10/h2-8H,9H2,1H3
SMILES: COC1=C(C=CC(=C1)C(=O)Cl)OCC2=CC=C(C=C2)Br
Molecular Formula: C15H12BrClO3
Molecular Weight: 355.61 g/mol

4-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride

CAS No.: 1160249-68-2

Cat. No.: VC2551574

Molecular Formula: C15H12BrClO3

Molecular Weight: 355.61 g/mol

* For research use only. Not for human or veterinary use.

4-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride - 1160249-68-2

Specification

CAS No. 1160249-68-2
Molecular Formula C15H12BrClO3
Molecular Weight 355.61 g/mol
IUPAC Name 4-[(4-bromophenyl)methoxy]-3-methoxybenzoyl chloride
Standard InChI InChI=1S/C15H12BrClO3/c1-19-14-8-11(15(17)18)4-7-13(14)20-9-10-2-5-12(16)6-3-10/h2-8H,9H2,1H3
Standard InChI Key RWHRMUAPFIUZQQ-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)C(=O)Cl)OCC2=CC=C(C=C2)Br
Canonical SMILES COC1=C(C=CC(=C1)C(=O)Cl)OCC2=CC=C(C=C2)Br

Introduction

Chemical Structure and Properties

4-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride is characterized by its complex molecular architecture featuring two aromatic rings connected by a benzyl ether linkage. The compound contains a bromine atom on one aromatic ring, while the other ring incorporates both methoxy and acyl chloride functional groups.

Basic Structural Information

The molecular formula of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride is C15H12BrClO3, with a molecular weight of 355.61 g/mol. The structure consists of a 4-bromobenzyl group attached via an ether linkage to a 3-methoxybenzene ring that bears an acyl chloride group at the para position relative to the ether oxygen.

Physical and Chemical Properties

The compound is characterized by the following structural representations:

PropertyValue
Molecular FormulaC15H12BrClO3
Molecular Weight355.61 g/mol
SMILESCOC1=C(C=CC(=C1)C(=O)Cl)OCC2=CC=C(C=C2)Br
InChIInChI=1S/C15H12BrClO3/c1-19-14-8-11(15(17)18)4-7-13(14)20-9-10-2-5-12(16)6-3-10/h2-8H,9H2,1H3
InChIKeyRWHRMUAPFIUZQQ-UHFFFAOYSA-N

The presence of the acyl chloride functionality makes this compound highly reactive toward nucleophiles, particularly in acylation reactions. The compound is expected to be moisture-sensitive due to the susceptibility of the acyl chloride group to hydrolysis, forming the corresponding carboxylic acid.

Identifiers and Nomenclature

Standard Identifiers

The compound is registered with various chemical databases and is associated with several identification codes:

Identifier TypeValue
CAS Registry Number1160249-68-2
PubChem Compound ID46779652
Canonical SMILESCOC1=C(C=CC(=C1)C(=O)Cl)OCC2=CC=C(C=C2)Br

Nomenclature

The IUPAC name for this compound is 4-[(4-bromophenyl)methoxy]-3-methoxybenzoyl chloride. Alternative names and synonyms include:

  • 4-[(4-BROMOBENZYL)OXY]-3-METHOXYBENZOYL CHLORIDE

  • 4-((4-Bromobenzyl)oxy)-3-methoxybenzoyl chloride

  • 4-((4-Bromobenzyl)oxy)-3-methoxybenzoylchloride

Synthesis and Preparation Methods

Key Reaction Conditions

The conversion of the carboxylic acid precursor to the acyl chloride form typically employs reagents such as thionyl chloride (SOCl2), phosphorus pentachloride (PCl5), or oxalyl chloride ((COCl)2). The general reaction proceeds with the elimination of HCl and, in the case of SOCl2, also sulfur dioxide (SO2). These reactions are typically conducted under anhydrous conditions to prevent hydrolysis of both the reagents and the product acyl chloride.

Chemical Reactivity

Typical Reactions

As an acyl chloride, 4-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride exhibits characteristic reactivity patterns:

  • Nucleophilic Acyl Substitution: The compound readily undergoes nucleophilic attack at the carbonyl carbon, with displacement of the chloride leaving group. Common nucleophiles include:

    • Alcohols (forming esters)

    • Amines (forming amides)

    • Water (forming carboxylic acids)

    • Hydrides (forming aldehydes)

  • Cross-Coupling Reactions: The presence of both halide groups (Br and Cl) makes this compound potentially suitable for various metal-catalyzed coupling reactions.

Reactivity of Functional Groups

The compound contains several functional groups with distinct reactivity profiles:

Functional GroupReactivity
Acyl ChlorideHighly reactive toward nucleophiles; susceptible to hydrolysis
Benzyl EtherModerately stable but can undergo cleavage under acidic conditions or hydrogenolysis
Methoxy GroupRelatively inert under most conditions; can be cleaved by strong acids
Aryl BromideCan participate in metal-catalyzed coupling reactions (Suzuki, Heck, etc.)

Analytical Characterization

Spectroscopic Properties

While specific spectroscopic data for 4-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride is limited in the available literature, the compound would typically exhibit characteristic spectral features:

  • IR Spectroscopy: Expected to show:

    • Strong C=O stretching absorption around 1760-1800 cm⁻¹ (characteristic of acyl chlorides)

    • C-O stretching vibrations (ether and methoxy groups) around 1200-1300 cm⁻¹

    • Aromatic C=C stretching around 1600 cm⁻¹

    • C-Br stretching around 550-650 cm⁻¹

  • NMR Spectroscopy:

    • ¹H NMR would show signals for the methoxy protons (singlet, ~3.9 ppm), benzyl CH₂ protons (singlet, ~5.0 ppm), and aromatic protons (complex pattern, 6.8-7.8 ppm)

    • ¹³C NMR would display a characteristic downfield signal for the acyl chloride carbon (~168-170 ppm)

Chromatographic Behavior

The compound is likely amenable to analysis by various chromatographic techniques, including high-performance liquid chromatography (HPLC) and gas chromatography (GC), particularly when coupled with mass spectrometry for identification purposes.

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